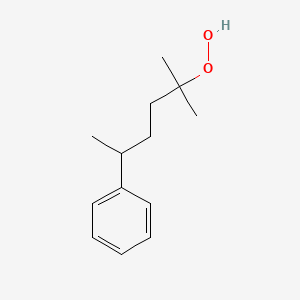
2-Methyl-5-phenylhexane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenylhexane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a hexane chain with methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenylhexane-2-peroxol typically involves the reaction of 2-Methyl-5-phenylhexane with hydrogen peroxide under acidic conditions. The reaction proceeds via the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound. Common reagents used in this synthesis include hydrogen peroxide and sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactive nature of peroxides.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenylhexane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the peroxol group can yield the corresponding alcohol.
Substitution: The peroxol group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hexane derivatives.
Scientific Research Applications
2-Methyl-5-phenylhexane-2-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an initiator in polymerization reactions.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylhexane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with cellular components, leading to oxidative stress and modulation of signaling pathways. The compound may target specific enzymes and proteins involved in redox regulation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenylhexane: Lacks the peroxol group, making it less reactive.
2-Methyl-5-phenylhexane-2-ol: Contains a hydroxyl group instead of a peroxol group.
2-Methyl-5-phenylhexane-2-one: Contains a carbonyl group instead of a peroxol group.
Uniqueness
2-Methyl-5-phenylhexane-2-peroxol is unique due to its peroxol group, which imparts distinct reactivity and potential applications in oxidative processes. Its ability to generate ROS makes it valuable in research related to oxidative stress and redox biology.
Properties
CAS No. |
79889-16-0 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(5-hydroperoxy-5-methylhexan-2-yl)benzene |
InChI |
InChI=1S/C13H20O2/c1-11(9-10-13(2,3)15-14)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |
InChI Key |
VYXABHQKDISBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)OO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


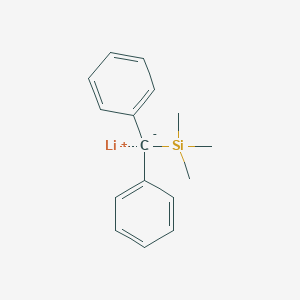
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

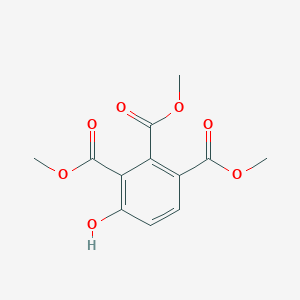
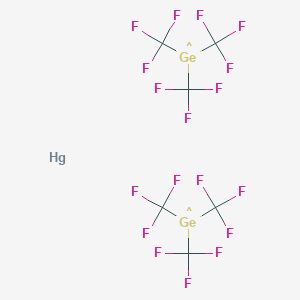

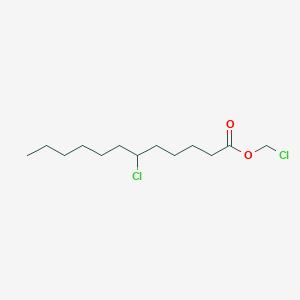




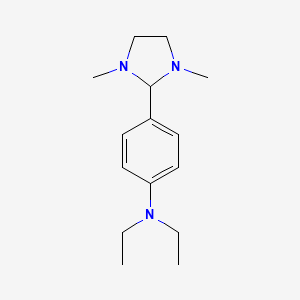
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
